Ethene, tetrafluoro-, telomer with pentafluoroiodoethane
Overview
Description
Synthesis Analysis
The synthesis of perfluorinated tetrafluoroethylene telomers, such as TFE-TPI, has been studied in detail . The process involves radiation-initiated telomerization of tetrafluoroethylene in perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane . The resulting perfluorinated telomers have been confirmed to include fragments of solvent molecules in their composition .Chemical Reactions Analysis
The chemical reactions involving TFE-TPI are primarily related to its synthesis. The telomerization of tetrafluoroethylene is initiated by radiation and results in telomers with the general formula R1(CF2CF2)nR2 . The composition of the end groups R1 and R2 depends on the solvent in which the synthesis was carried out .Scientific Research Applications
Application 1: Telomerase and Telomere Modulation in Skin Senescence and Aging
- Summary of Application : Telomere biology and telomerase activity have been of interest to scientists in various medical science fields for years, including the study of both cancer and of senescence and aging . Maintaining the key levels of telomerase component (hTERT) expression and telomerase activity that provide optimal telomere length as well as some nontelomeric functions represents a promising step in advanced anti-aging strategies, especially in dermocosmetics .
- Methods of Application : The study focuses on the metabolic potential of natural compounds to modulate telomerase and telomere biology and thus prevent senescence and skin aging .
- Results or Outcomes : The paper discusses the potential of naturally derived compounds in telomerase and telomere modulation in skin senescence and aging .
Application 2: Creation of Superhydrophobic Coatings
- Summary of Application : The radiation synthesis of tetrafluoroethylene telomers in perfluorinated solvents produces perfluorinated telomers that are closest in their properties to high-molecular-weight polytetrafluoroethylene (PTFE), which has unique properties including high hydrophobicity . These telomers can be used to create superhydrophobic coatings .
- Methods of Application : The radiation synthesis was carried out in perfluoromethylcyclohexane (Flutec PP2) and perfluoro-1,3-dimethylcyclohexane (Flutec PP3) solvents .
- Results or Outcomes : The synthesized telomers are colloidal solutions, a property that greatly facilitates their use, in comparison with PTFE, in the creation of coatings and composite materials .
Application 3: Use in Perfluorinated Solvents
- Summary of Application : The compound can be used in the creation of perfluorinated solvents .
- Methods of Application : The compound is mixed with other chemicals to create a perfluorinated solvent .
- Results or Outcomes : The resulting solvent has unique properties that make it useful in a variety of applications .
Application 4: Creation of Coatings and Composite Materials
- Summary of Application : The compound can be used in the creation of coatings and composite materials .
- Methods of Application : The compound is mixed with other materials to create a coating or composite material .
- Results or Outcomes : The resulting materials have unique properties that make them useful in a variety of applications .
Application 5: Use in Perfluorinated Solvents
- Summary of Application : The compound can be used in the creation of perfluorinated solvents .
- Methods of Application : The compound is mixed with other chemicals to create a perfluorinated solvent .
- Results or Outcomes : The resulting solvent has unique properties that make it useful in a variety of applications .
Application 6: Creation of Coatings and Composite Materials
- Summary of Application : The compound can be used in the creation of coatings and composite materials .
- Methods of Application : The compound is mixed with other materials to create a coating or composite material .
- Results or Outcomes : The resulting materials have unique properties that make them useful in a variety of applications .
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFRAQTPUVTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane | |
CAS RN |
25398-32-7 | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25398-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025398327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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